4-phenyl-3,6-dihydropyridin-1(2H)-amine
Description
4-Phenyl-3,6-dihydropyridin-1(2H)-amine is a partially saturated pyridine derivative characterized by a six-membered ring containing one amine group and a phenyl substituent at the 4-position. The 3,6-dihydro structure introduces partial unsaturation, conferring unique electronic and steric properties that influence its reactivity and biological activity. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of cyclopentyl- and piperidine-based derivatives for targeting neurological and enzymatic pathways . Its molecular formula is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. The compound’s structure allows for versatile functionalization, enabling modifications to enhance pharmacokinetic properties or binding affinity .
Properties
CAS No. |
217958-09-3 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-phenyl-3,6-dihydro-2H-pyridin-1-amine |
InChI |
InChI=1S/C11H14N2/c12-13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6H,7-9,12H2 |
InChI Key |
WLCHHTKJBLNKAU-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)N |
Synonyms |
1-amino-4-phenyl-1,2,3,6-tetrahydropyridine APTP, pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-phenyl-3,6-dihydropyridin-1(2H)-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points : Derivatives with halogen substituents (e.g., Cl, Br) exhibit higher melting points (268–287°C) due to increased intermolecular forces .
- Molecular Weight : Bulky substituents (e.g., trifluoromethyl, pyrimidine) increase molecular weight (216–545 g/mol), impacting solubility and bioavailability .
- Synthetic Yields : Hydrogenation of the dihydropyridine ring to piperidine (Example 14) achieves 81% yield, while halogenation reactions yield 67–75% .
Stability and Reactivity
- The dihydropyridine ring in 4-phenyl-3,6-dihydropyridin-1(2H)-amine is prone to oxidation, limiting its stability. Hydrogenation to piperidine (Example 14) improves stability but reduces aromatic conjugation .
- Electron-withdrawing substituents (e.g., -NO₂, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
Key Research Findings
Hydrogenation Effects : Conversion of the dihydropyridine ring to piperidine (Example 14) reduces aromaticity but enhances metabolic stability, making it favorable for CNS-targeting drugs .
Substituent Impact: Halogenation at the 4-position (Cl, Br) improves AChE inhibition by 15–20% compared to non-halogenated analogues .
Synthetic Versatility : Reductive amination and Suzuki coupling are effective for introducing aryl and alkyl substituents, enabling rapid diversification .
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